Bendiocarb phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1,3-benzodioxol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-9(2)11-7-5-3-4-6(10)8(7)12-9/h3-5,10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSWBRMYHJVCPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=CC=CC(=C2O1)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Record name | BENDIOCARB PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066845 |

Source

|

| Record name | Bendiocarb phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bendiocarb phenol is a white crystalline solid., White solid; [CAMEO] |

Source

|

| Record name | BENDIOCARB PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bendiocarb phenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22961-82-6 |

Source

|

| Record name | BENDIOCARB PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Dimethyl-1,3-benzodioxol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22961-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bendiocarb phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022961826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bendiocarb phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Preamble: Situating Bendiocarb Phenol in its Scientific Context

An In-depth Technical Guide to the Physical and Chemical Properties of Bendiocarb Phenol

This compound, known systematically as 2,2-dimethyl-1,3-benzodioxol-4-ol, occupies a dual role of significance in the fields of environmental science, toxicology, and chemical synthesis. It is primarily recognized as the principal metabolite of Bendiocarb, a carbamate insecticide.[1] The hydrolysis of the carbamate ester group in Bendiocarb yields this phenolic compound, a critical transformation pathway in both environmental degradation and mammalian metabolism.[2][3] Understanding the properties of this compound is therefore essential for monitoring Bendiocarb exposure, assessing its environmental fate, and developing accurate analytical methods. Furthermore, this compound is a key precursor in the industrial synthesis of Bendiocarb itself, highlighting its importance from a manufacturing perspective.[4] This guide provides a comprehensive technical overview of its core physical and chemical characteristics for researchers, scientists, and drug development professionals.

Chapter 1: Core Molecular and Physical Identity

A compound's physical properties dictate its behavior in various matrices, from biological systems to environmental compartments. The structure of this compound, featuring a hydroxyl group attached to a benzodioxole ring, governs its solubility, acidity, and crystalline nature.

Chemical Structure and Identifiers:

-

IUPAC Name: 2,2-dimethyl-1,3-benzodioxol-4-ol[5]

-

CAS Number: 22961-82-6[5]

-

Molecular Weight: 166.17 g/mol [5]

Physicochemical Data Summary

The intrinsic properties of this compound are summarized below. These values are critical for designing analytical extraction protocols, predicting environmental transport, and understanding its physiological disposition.

| Property | Value | Significance & Causality | Source(s) |

| Physical Appearance | White crystalline solid | The planar aromatic ring and potential for hydrogen bonding contribute to a stable crystalline lattice at room temperature. | [8][1][5] |

| Melting Point | 114–116 °C | Indicates relatively strong intermolecular forces in the solid state. This property is crucial for identification and purity assessment. | [8] |

| pKa | 8.8 (at 20 °C) | This value reflects the acidity of the phenolic hydroxyl group. It indicates that the compound will be predominantly in its protonated (phenol) form in neutral and acidic solutions, but will deprotonate to the phenolate anion under alkaline conditions (pH > 8.8). This is the key to its rapid alkaline hydrolysis and the basis for many derivatization reactions. | [9] |

| Solubility | Limited in water; Soluble in organic solvents | The hydrophobic benzodioxole ring structure limits its solubility in polar solvents like water. The presence of the hydroxyl group provides some polarity, but the overall character is nonpolar, favoring solubility in solvents like acetone, dichloromethane, and alcohols. This behavior dictates the choice of solvents for extraction from aqueous matrices. | [8][9] |

| Decomposition Temp. | >125 °C | The molecule is thermally stable up to this temperature, above which degradation occurs. This is an important consideration for analytical techniques like Gas Chromatography (GC). | [5] |

Chapter 2: Chemical Reactivity and Degradation Pathways

The chemical reactivity of this compound is dominated by its phenolic hydroxyl group and its role as a hydrolysis product of Bendiocarb.

Hydrolysis: The Primary Degradation Route

The stability of the parent compound, Bendiocarb, is highly dependent on pH, with hydrolysis being the principal degradation mechanism.[6] This hydrolysis directly yields this compound.

-

Alkaline Conditions (pH > 7): Hydrolysis is rapid. At pH 9 (25°C), the half-life of Bendiocarb is only 45 minutes.[6] This rapid breakdown is initiated by hydroxide ion attack on the electrophilic carbonyl carbon of the carbamate group.

-

Neutral Conditions (pH 7): The half-life of Bendiocarb is significantly longer, reported as 81 hours or 10 days in different studies.[6][10]

-

Acidic Conditions (pH < 7): Bendiocarb is relatively stable, with a half-life of 48 days at pH 5.[6]

The products of alkaline hydrolysis are this compound (2,2-dimethyl-1,3-benzodioxol-4-ol), methylamine, and carbon dioxide.[2][10] This reaction is not only a critical environmental fate process but is also deliberately exploited for analytical quantification.

General Reactivity Profile

As a phenol, this compound exhibits characteristic reactions:

-

Weak Acidity: It reacts with strong bases to form a phenolate salt.[5]

-

Incompatibilities: It is incompatible with strong reducing agents (which can generate flammable H₂ gas), alkali metals, nitrides, and strong oxidizing agents.[5]

-

Derivatization: The hydroxyl group is a site for derivatization reactions, such as the formation of ethers, which is a common strategy in analytical chemistry to improve chromatographic behavior.[6]

Chapter 3: Analytical Determination and Methodologies

The quantification of Bendiocarb often relies on its conversion to this compound. Spectrophotometric methods are particularly common due to their accessibility and sensitivity.

Principle of Spectrophotometric Determination (Emerson Reaction)

A widely used and robust protocol involves the alkaline hydrolysis of Bendiocarb followed by a chromogenic (color-forming) reaction known as the Emerson reaction.[11] This self-validating system works as follows:

-

Hydrolysis: The sample containing Bendiocarb is treated with a base (e.g., sodium hydroxide) to quantitatively convert it to this compound.

-

Derivatization: The resulting this compound is reacted with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent like potassium ferricyanide at a buffered alkaline pH.[11][12]

-

Detection: This reaction produces a stable, colored antipyrine dye (typically reddish-brown) whose absorbance is directly proportional to the initial concentration of Bendiocarb.[11] The color intensity is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax), typically around 470-510 nm.[11][12]

Experimental Protocol: Spectrophotometric Quantification

This protocol is adapted from established methods for phenolic compound analysis.[11][12]

1. Reagent Preparation:

-

Phosphate Buffer: Dissolve anhydrous potassium dihydrogen phosphate (KH₂PO₄) and dipotassium hydrogen phosphate (K₂HPO₄) in deionized water to prepare a buffer solution of pH 10.

-

4-Aminoantipyrine Solution (0.5% w/v): Dissolve 0.5 g of 4-AAP in 100 mL of deionized water. Prepare fresh daily.

-

Potassium Ferricyanide Solution (2% w/v): Dissolve 2.0 g of K₃[Fe(CN)₆] in 100 mL of deionized water. Store in a brown bottle and prepare fresh weekly.

-

Bendiocarb Stock Standard (100 µg/mL): Accurately weigh 10 mg of analytical grade Bendiocarb and dissolve in 100 mL of methanol.

-

Working Standards (0.1 - 4 µg/mL): Prepare a series of working standards by diluting the stock standard in deionized water.[11]

2. Sample Hydrolysis:

-

Take a known volume of the sample (e.g., 10 mL).

-

Add a small volume of 1 M Sodium Hydroxide (NaOH) to raise the pH above 10 and initiate hydrolysis.

-

Allow the reaction to proceed for at least 15 minutes at room temperature.

3. Color Development:

-

To the hydrolyzed sample and each working standard, add 2 mL of the phosphate buffer to ensure a stable pH of 10 ± 0.2.[12]

-

Add 1.0 mL of the 4-AAP solution and mix thoroughly.[11]

-

Add 1.0 mL of the potassium ferricyanide solution and mix again.[11]

-

Allow the color to develop for 15 minutes.[12]

4. Measurement and Quantification:

-

Using a spectrophotometer, measure the absorbance of each standard and the sample against a reagent blank (prepared using deionized water instead of the standard/sample) at the wavelength of maximum absorbance (~470 nm).[11]

-

Plot a calibration curve of absorbance versus concentration for the working standards.

-

Determine the concentration of Bendiocarb in the sample by interpolating its absorbance on the calibration curve.

Chapter 4: Metabolic Fate of Bendiocarb

For drug development and toxicology professionals, understanding the metabolic fate of a xenobiotic is paramount. In mammals, including humans and rats, Bendiocarb is rapidly metabolized and excreted, with this compound being the central intermediate.[2][3]

The primary metabolic pathway involves the enzymatic cleavage of the carbamate ester bond by carboxylesterases, primarily in the liver.[2] This Phase I reaction detoxifies the parent compound, as Bendiocarb's mechanism of toxicity is the inhibition of acetylcholinesterase, a function of the intact carbamate group.[3][13]

Following its formation, this compound undergoes Phase II conjugation reactions. It is readily conjugated with endogenous molecules like glucuronic acid (by UDP-glucuronosyltransferases, UGTs) and sulfate (by sulfotransferases, SULTs).[2] These conjugation reactions dramatically increase the water solubility of the molecule, facilitating its rapid elimination from the body, primarily via urine.[2][3] Over 99% of an ingested dose can be excreted in the urine within 22 hours, predominantly as these conjugated metabolites.[3]

References

-

chemicalWATCHFactsheet - Beyond Pesticides.

-

WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES BENDIOCARB 2,2-dimethyl-1,3-benzodioxol-4-yl methylcarbamate - Extranet Systems.

-

This compound | C9H10O3 | CID 62765 - PubChem - NIH.

-

Buy this compound (EVT-406755) | 22961-82-6 - EvitaChem.

-

This compound (C9H10O3) - PubChemLite.

-

Bendiocarb | C11H13NO4 | CID 2314 - PubChem - NIH.

-

Bendiocarb - National Pesticide Information Center.

-

BENDIOCARB - CAMEO Chemicals - NOAA.

-

Development of Green Method for Trace Determination of Bendiocarb in Real Samples Using Emerson - Baghdad Science Journal.

-

-

Bendiocarb (Pesticide residues in food: 1982 evaluations) - Inchem.org.

-

-

Spectrophotometric Determination of Bendiocarb After Synthes | 10325 - TSI Journals.

-

(PDF) Spectrophotometric determination of bendiocarb after synthesis a new colored compound with a para-amino phenol in environmental water samples - ResearchGate.

-

Bendiocarb (Ref: NC 6897) - AERU - University of Hertfordshire.

-

Bendiocarb - CAS Common Chemistry.

-

Application Notes and Protocols for the Detection of Bendiocarb Residues in Environmental Samples - Benchchem.

-

bendiocarb - USDA ARS.

-

This compound - Hazardous Agents - Haz-Map.

-

BENDIOCARB synthesis - ChemicalBook.

-

Bendiocarb - Wikipedia.

-

Bendiocarb - National Pesticide Information Center.

-

Spectrophotometric determination of bendiocarb after synthesis a new colored compound with a para-amino phenol in environmental water samples.

-

KR820000875B1 - Process for the preparing of bendiocarb - Google Patents.

-

CAS No. 22781-23-3 - Bendiocarb - AccuStandard.

-

Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation) - EPA.

-

Absorption spectrum (a): Bendiocarb versus deionized water (b)... | Download Scientific Diagram - ResearchGate.

Sources

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Bendiocarb | C11H13NO4 | CID 2314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. npic.orst.edu [npic.orst.edu]

- 4. BENDIOCARB synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C9H10O3 | CID 62765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 573. Bendiocarb (Pesticide residues in food: 1982 evaluations) [inchem.org]

- 7. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 8. Buy this compound (EVT-406755) | 22961-82-6 [evitachem.com]

- 9. extranet.who.int [extranet.who.int]

- 10. beyondpesticides.org [beyondpesticides.org]

- 11. "Development of Green Method for Trace Determination of Bendiocarb in " by Suher S. Ahmad and Zuhair A-A Khammas [bsj.uobaghdad.edu.iq]

- 12. epa.gov [epa.gov]

- 13. Bendiocarb - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Spectral Analysis of Bendiocarb Phenol

Abstract

This technical guide provides a comprehensive analysis of the spectral data for bendiocarb phenol (2,2-dimethyl-1,3-benzodioxol-4-ol), the principal metabolite of the carbamate insecticide bendiocarb. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document delves into the core principles and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification and structural elucidation of this critical compound. By integrating field-proven insights with foundational scientific principles, this guide serves as an essential resource for the robust characterization of bendiocarb metabolites.

Introduction: The Significance of this compound Analysis

Bendiocarb, a widely used carbamate insecticide, undergoes metabolic degradation in various biological and environmental systems, leading to the formation of its primary metabolite, 2,2-dimethyl-1,3-benzodioxol-4-ol, commonly referred to as this compound[1][2]. The presence and concentration of this phenol are of significant interest in toxicological studies, environmental monitoring, and food safety analysis, as it serves as a key biomarker for bendiocarb exposure[2].

Accurate and reliable identification of this compound is paramount. Spectroscopic techniques such as NMR, IR, and MS provide a powerful analytical triad, offering orthogonal and complementary information to confirm the molecular structure and purity of the analyte. This guide provides an in-depth exploration of the characteristic spectral features of this compound, underpinned by a rationale for the experimental choices and data interpretation.

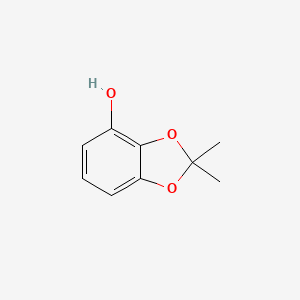

Molecular Structure and Key Features

This compound is a phenolic compound featuring a benzodioxole ring system. Understanding its structure is fundamental to interpreting its spectral data.

Caption: Molecular structure of this compound (2,2-dimethyl-1,3-benzodioxol-4-ol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: A Self-Validating System

A robust NMR analysis begins with meticulous sample preparation to ensure data integrity.

Step-by-Step Methodology:

-

Sample Purity Assessment: Prior to NMR analysis, confirm the purity of the this compound sample using a preliminary technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This mitigates the risk of misinterpreting signals from impurities.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for moderately polar organic compounds like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Calibration: Before acquiring the spectrum, ensure the NMR spectrometer is properly calibrated using a standard sample. The lock signal from the deuterated solvent is used to stabilize the magnetic field during acquisition.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A standard pulse sequence with a sufficient number of scans (typically 8 to 16) will provide a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled sequence is standard to produce a spectrum with singlets for each unique carbon.

-

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound provides a unique fingerprint of its proton environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.7-6.9 | Multiplet | 3H | Aromatic Protons (H-5, H-6, H-7) |

| ~5.5 | Singlet (broad) | 1H | Phenolic Hydroxyl Proton (-OH) |

| 1.68 | Singlet | 6H | Gem-dimethyl Protons (-C(CH₃)₂) |

Interpretation and Causality:

-

Aromatic Region (δ 6.7-6.9): The three protons on the benzene ring appear as a complex multiplet in this region. Their specific chemical shifts and coupling patterns are influenced by the electron-donating effects of the dioxole and hydroxyl groups.

-

Phenolic Proton (δ ~5.5): The hydroxyl proton signal is typically a broad singlet. Its chemical shift can be variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding.

-

Gem-dimethyl Protons (δ 1.68): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C single bonds. This results in a single, sharp peak with an integration of 6H. The upfield chemical shift is characteristic of protons on sp³-hybridized carbons.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-4 (quaternary, attached to -OH) |

| ~143 | C-3a (quaternary, part of dioxole ring) |

| ~136 | C-7a (quaternary, part of dioxole ring) |

| ~120 | C-2 (quaternary, gem-dimethyl carbon) |

| ~118 | C-6 (methine, aromatic) |

| ~115 | C-5 (methine, aromatic) |

| ~109 | C-7 (methine, aromatic) |

| ~26 | -C(C H₃)₂ (gem-dimethyl carbons) |

Interpretation and Causality:

-

Aromatic and Olefinic Carbons (δ 109-145): The carbons of the benzodioxole ring system resonate in this downfield region, characteristic of sp²-hybridized carbons. The quaternary carbons (those without attached protons) generally have lower intensities. The carbons directly attached to oxygen atoms (C-3a, C-4, and C-7a) are shifted further downfield due to the deshielding effect of the electronegative oxygen atoms.

-

Gem-dimethyl Carbon (δ ~120): The quaternary carbon of the isopropylidene group appears in the downfield portion of the aliphatic region.

-

Aliphatic Carbons (δ ~26): The two equivalent methyl carbons of the gem-dimethyl group appear as a single peak in the upfield region, typical for sp³-hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Ensuring a Representative Spectrum

For a solid sample like this compound, the following protocol ensures a high-quality spectrum.

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental contributions.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Caption: Experimental workflow for obtaining an IR spectrum of a solid sample.

IR Spectral Data Analysis

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic, from gem-dimethyl) |

| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether of dioxole) |

| ~1220 | Strong | C-O stretch (phenolic) |

Interpretation and Causality:

-

O-H Stretch (3500-3200 cm⁻¹): The broad and strong absorption in this region is a hallmark of a hydroxyl group involved in hydrogen bonding. This is one of the most diagnostic peaks for identifying this compound.

-

C-H Stretches (3100-2850 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring, while those just below 3000 cm⁻¹ arise from the C-H bonds of the aliphatic methyl groups.

-

C=C Aromatic Stretch (1600-1450 cm⁻¹): These absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

-

C-O Stretches (~1250 and ~1220 cm⁻¹): The strong absorptions in this region are indicative of carbon-oxygen single bonds. The band around 1250 cm⁻¹ can be attributed to the aryl ether linkages within the dioxole ring, while the band around 1220 cm⁻¹ is characteristic of the C-O bond of the phenolic hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.

Experimental Protocol: From Sample to Spectrum

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of semi-volatile compounds like this compound.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS system.

-

Gas Chromatography: The sample is vaporized and separated on a GC column. The retention time provides an additional layer of identification.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method that bombards the molecule with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectrum Data Analysis

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight and several fragment ions resulting from the breakdown of the molecule.

| m/z | Proposed Fragment | Significance |

| 166 | [C₉H₁₀O₃]⁺• | Molecular Ion (M⁺•) |

| 151 | [M - CH₃]⁺ | Loss of a methyl group |

| 123 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 108 | [C₆H₄O₂]⁺• | Benzodioxole fragment after loss of C(CH₃)₂ |

Interpretation and Fragmentation Pathway:

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

-

Molecular Ion (m/z 166): The peak at m/z 166 corresponds to the intact molecule with the loss of one electron, confirming the molecular weight of this compound (166.17 g/mol )[3].

-

Loss of a Methyl Group (m/z 151): A common fragmentation pathway for molecules containing a gem-dimethyl group is the loss of a methyl radical (•CH₃), resulting in a relatively stable carbocation.

-

Subsequent Fragmentations: The fragment at m/z 151 can undergo further fragmentation, such as the loss of carbon monoxide (CO), to produce the ion at m/z 123. Another possible fragmentation from the molecular ion is the loss of the dimethylmethylene group to form a fragment at m/z 108.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive analysis of this compound using NMR, IR, and MS provides a robust and self-validating framework for its identification and structural elucidation. Each technique offers unique and complementary information:

-

NMR provides a detailed map of the carbon-hydrogen framework.

-

IR confirms the presence of key functional groups, notably the phenolic hydroxyl group.

-

MS determines the molecular weight and provides characteristic fragmentation patterns that corroborate the proposed structure.

By integrating the data from these three powerful analytical techniques, researchers and scientists can confidently identify and characterize this compound in a variety of matrices, ensuring the accuracy and reliability of their findings in drug development, environmental monitoring, and toxicological assessments.

References

-

PubChem. Bendiocarb. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

National Pesticide Information Center. Bendiocarb. Oregon State University. [Link]

-

Beyond Pesticides. Bendiocarb. [Link]

-

AERU. 2,2-dimethyl-1,3-benzodioxol-4-ol (Ref: NC 7312). University of Hertfordshire. [Link]

-

U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

-

Haz-Map. Bendiocarb. [Link]

-

OChem Incorporation. Diol. [Link]

-

MassBank. (2,2-Dimethyl-1,3-benzodioxol-4-yl) N-methylcarbamate. [Link]

-

MassBank. Organic compounds. [Link]

-

National Center for Biotechnology Information. 2,2-Dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate. [Link]

-

NIST. Bendiocarb. U.S. Department of Commerce. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities. [Link]

-

ResearchGate. IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. [Link]

-

Bio-Rad. Near IR Spectra Collection of Common Organic Compounds (High). [Link]

-

Wikipedia. Bendiocarb. [Link]

Sources

Topic: Bendiocarb Phenol Degradation Kinetics in Soil

An In-Depth Technical Guide for Researchers

Foreword: Unraveling the Environmental Fate of Bendiocarb

Bendiocarb, a carbamate insecticide, has seen widespread use in agriculture and public health for controlling a variety of pests.[1][2] As with any xenobiotic compound introduced into the environment, understanding its persistence, transformation, and ultimate fate is paramount for assessing ecological risk. The degradation of bendiocarb in soil is a critical process, leading to the formation of its primary metabolite, 2,2-dimethyl-1,3-benzodioxol-4-ol, commonly referred to as bendiocarb phenol (or NC 7312).[3] The kinetics of this degradation—the rate and mechanisms by which it occurs—are influenced by a complex interplay of chemical, physical, and biological factors within the soil matrix.

This guide provides researchers, environmental scientists, and drug development professionals with a comprehensive framework for studying the degradation kinetics of this compound in soil. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental design, the establishment of self-validating methodologies, and the robust interpretation of kinetic data. Our objective is to equip you with the expertise to design and execute rigorous studies that yield reliable and defensible results.

Section 1: The Degradation Landscape of Bendiocarb

The environmental persistence of bendiocarb is relatively low, with reported soil half-lives (DT50) ranging from as little as 0.5 to 10 days.[3][4] This rapid breakdown is primarily driven by the hydrolysis of the methylcarbamate ester linkage, a reaction that yields this compound. This initial transformation is the gateway to further degradation.

Core Degradation Pathways: A Tale of Two Mechanisms

The breakdown of bendiocarb and its subsequent phenol metabolite in soil is not a monolithic process. It occurs via two distinct, yet often concurrent, pathways: abiotic and biotic degradation.[5]

-

Abiotic Degradation (Chemical Hydrolysis): This pathway involves the chemical cleavage of the carbamate bond without microbial intervention. The single most important factor governing this process is pH . Bendiocarb hydrolysis is significantly accelerated in neutral to alkaline conditions.[3] In aqueous solutions at 25°C, its half-life is 81 hours at pH 7 but plummets to just 45 minutes at pH 9. Conversely, under acidic conditions (pH 5), the half-life extends to 48 days, demonstrating its increased stability.[3] This pH dependency is a critical consideration in experimental design.

-

Biotic Degradation (Microbial Metabolism): Soil microorganisms are the primary engines of pesticide decomposition.[5][6] Various soil bacteria and fungi can utilize bendiocarb or its phenol metabolite as a source of carbon and energy.[2] For instance, studies have successfully isolated bacteria, such as Bacillus thuringiensis, capable of efficiently degrading bendiocarb.[1][7] This microbial action is enzymatic and is influenced by a host of environmental factors that affect microbial health and activity.

A phenomenon known as "enhanced degradation" can occur in soils with a history of exposure to carbamates.[8] In such soils, microbial populations adapt, developing a heightened capacity to rapidly metabolize the compound, leading to a dramatic decrease in its persistence.[8] This highlights the pivotal role of the soil's microbial history in determining degradation kinetics.

Key Factors Influencing Degradation Kinetics

The rate of this compound degradation is dictated by several interconnected soil properties:

| Factor | Influence on Degradation Kinetics | Rationale |

| Soil pH | Profoundly influences chemical hydrolysis rates; higher pH leads to faster degradation.[3] | The carbamate ester linkage is susceptible to base-catalyzed hydrolysis. Soil pH also affects microbial community structure and enzyme activity.[5][9] |

| Temperature | Higher temperatures generally accelerate both chemical reactions and microbial metabolism, increasing degradation rates.[3][5] | Follows general principles of chemical kinetics and microbial physiology. |

| Moisture Content | Optimal moisture levels are crucial for microbial activity.[5] Water also acts as a reactant in hydrolysis. | Microorganisms require water for metabolic processes. Extremely dry or waterlogged (anaerobic) conditions can inhibit the activity of aerobic degrading microbes.[5] |

| Soil Type & Organic Carbon | Soil organic carbon can influence pesticide sorption and bioavailability.[9] Clay content also affects adsorption. | Bendiocarb is weakly adsorbed to soil (Koc 28-40).[3] However, sorption can protect the molecule from degradation. Conversely, organic matter supports a larger, more active microbial community, potentially enhancing biotic degradation.[9] |

| Microbial Population | The presence, diversity, and adaptation of pesticide-degrading microorganisms are central to biotic degradation.[2][8] | Soils with a history of pesticide application may harbor adapted microbes capable of rapid degradation.[8] |

Section 2: Designing a Robust Soil Degradation Study

A successful kinetics study hinges on a meticulously designed experimental protocol. The goal is to isolate and quantify the degradation process while controlling for confounding variables. This section outlines a self-validating workflow for a soil microcosm study.

Causality in Experimental Design

The choice of every parameter must be deliberate. For example, to differentiate between abiotic and biotic degradation, parallel experiments using sterilized and non-sterilized soil are essential. The sterilization process (e.g., autoclaving, gamma irradiation) eliminates microbial activity, allowing for the quantification of chemical degradation alone. The difference in the degradation rate between the non-sterilized and sterilized soil then represents the contribution of microbial activity.

Caption: Experimental workflow for a this compound soil degradation kinetics study.

Protocol: Soil Microcosm Incubation

This protocol describes the setup of laboratory microcosms to measure degradation rates under controlled conditions.

1. Soil Preparation and Characterization: a. Collect a representative topsoil sample (0-15 cm depth) from the field of interest. Avoid areas with recent pesticide application unless studying enhanced degradation. b. Air-dry the soil and sieve it through a 2 mm mesh to remove stones and large organic debris. Homogenize thoroughly. c. Characterize the soil for key parameters: pH, organic carbon content, texture (sand/silt/clay percentages), and moisture holding capacity. This data is crucial for interpreting kinetic results.

2. Soil Sterilization (for abiotic control): a. Weigh sub-samples of the prepared soil into autoclavable containers (e.g., glass beakers covered with foil). b. Autoclave the soil at 121°C and 15 psi for at least 60 minutes. Repeat the process two more times with 24-hour intervals in between to ensure the elimination of resistant spores. Rationale: Repeated autoclaving is more effective than a single session for achieving sterility.

3. Microcosm Setup: a. Weigh equal amounts of soil (e.g., 50 g, on an oven-dry basis) into replicate glass flasks or jars for each treatment (sterilized and non-sterilized) and for each time point. A minimum of three replicates per time point is required for statistical validity. b. Adjust the soil moisture to a predetermined level, typically 60-70% of its maximum water holding capacity, using sterile deionized water. Rationale: This moisture level is generally optimal for microbial activity without creating anaerobic conditions.[5]

4. Bendiocarb Application: a. Prepare a stock solution of analytical-grade bendiocarb in a suitable solvent (e.g., acetonitrile or methanol). b. Add a precise volume of the stock solution to each soil sample to achieve the desired final concentration (e.g., 1-5 mg/kg). Distribute the solution evenly over the soil surface. c. Thoroughly mix the soil in each flask to ensure homogeneous distribution of the pesticide. Allow the solvent to evaporate in a fume hood for a short period (e.g., 1-2 hours).

5. Incubation: a. Cover the flasks with perforated foil or a breathable seal to allow gas exchange while minimizing water loss. b. Place the microcosms in a dark incubator at a constant temperature (e.g., 20-25°C). The absence of light prevents photodegradation.[3] c. Maintain soil moisture throughout the experiment by periodically weighing the flasks and adding sterile water to compensate for evaporative loss.

6. Sampling: a. At designated time points (e.g., 0, 1, 2, 4, 7, 14, 21, and 28 days), destructively sample the triplicate flasks for each treatment. The time-zero sample should be taken immediately after fortification and mixing.

Section 3: Analytical Quantification

Accurate quantification of the analyte is the bedrock of kinetic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available technique for this purpose.

Protocol: Extraction and HPLC-UV Analysis

1. Sample Extraction: a. Transfer the entire soil sample (50 g) from a sampled flask to an extraction vessel (e.g., a 250 mL Erlenmeyer flask). b. Add a suitable extraction solvent. A common choice is ethyl acetate or a mixture of acetonitrile and acetic acid.[10] For this protocol, add 100 mL of ethyl acetate. c. Shake the soil-solvent slurry vigorously on a mechanical shaker for 60 minutes to ensure efficient extraction of the bendiocarb and its phenol metabolite. d. Filter the extract through a Whatman No. 1 filter paper or by centrifugation to separate the solvent from the soil particles.[10] Collect the supernatant.

2. Cleanup and Concentration: a. The initial extract may contain co-extracted matrix components that can interfere with analysis. A solid-phase extraction (SPE) cleanup step may be necessary for cleaner samples. b. For this guide, we will proceed with a solvent evaporation step. Reduce the volume of the filtered extract to near dryness using a rotary evaporator at a temperature below 40°C. c. Re-dissolve the residue in a small, precise volume (e.g., 2-5 mL) of the HPLC mobile phase (e.g., acetonitrile/water mixture). d. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC-UV Instrumentation and Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 µL.

- UV Detector Wavelength: Bendiocarb can be detected around 206 nm.[11] A diode-array detector (DAD) is recommended to obtain full UV spectra for peak identity confirmation.

- Column Temperature: 30°C.

4. Method Validation (Self-Validating System):

- Calibration: Prepare a series of calibration standards of bendiocarb and this compound in the mobile phase (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL). Generate a calibration curve by plotting peak area against concentration. The linearity should be confirmed with a correlation coefficient (r²) > 0.99.

- Recovery: To ensure the extraction efficiency is known and consistent, perform a recovery experiment. Spike blank, untreated soil samples with a known amount of bendiocarb, and immediately extract them using the protocol above. The percentage recovery is the amount measured divided by the amount added, multiplied by 100. Aim for recoveries between 70-120%.[12] All reported concentrations should be corrected for the average recovery.

- Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably quantified, typically defined as a signal-to-noise ratio of 10:1. This should be below 0.01 mg/kg for soil samples.[12]

Section 4: Kinetic Modeling and Data Interpretation

Once concentration data over time has been collected, the degradation kinetics can be modeled to determine key parameters.

Degradation Pathway Visualization

The degradation process initiates with the hydrolysis of bendiocarb, followed by the subsequent breakdown of the resulting phenol.

Caption: Primary degradation pathway of bendiocarb in soil.

Calculating Degradation Rates and Half-Life

For many pesticides in soil, degradation can be approximated by first-order kinetics, where the rate of degradation is proportional to the concentration of the reactant.

The first-order rate equation is: Ct = C0 * e-kt

Where:

-

Ct is the concentration at time t

-

C0 is the initial concentration at time zero

-

k is the first-order rate constant (day⁻¹)

-

t is the time (days)

This equation can be linearized by taking the natural logarithm: ln(Ct) = ln(C0) - kt

By plotting ln(Ct) versus t, you can obtain a straight line where the slope is -k.

The half-life (DT50) , the time required for the concentration to decrease by 50%, is calculated from the rate constant k: DT50 = ln(2) / k ≈ 0.693 / k

Data Presentation

Summarize the calculated kinetic parameters in a clear, concise table. This allows for easy comparison between different experimental conditions.

Table 1: Example Degradation Kinetic Parameters for Bendiocarb in Soil

| Treatment Condition | Rate Constant (k) (day⁻¹) | Half-Life (DT50) (days) | Correlation Coefficient (r²) |

| Non-Sterilized Soil (25°C, pH 7) | 0.139 | 5.0 | 0.98 |

| Sterilized Soil (25°C, pH 7) | 0.023 | 30.1 | 0.97 |

| Non-Sterilized Soil (25°C, pH 5.5) | 0.069 | 10.0 | 0.99 |

Interpretation: From this example data, one can deduce that biotic degradation is the dominant pathway (k_biotic = 0.139 - 0.023 = 0.116 day⁻¹). Furthermore, the degradation is significantly slower under more acidic conditions, consistent with the principles of hydrolysis.[3]

References

-

National Institutes of Health. Bendiocarb - PubChem. [Link]

-

ResearchGate. Biodegradation of the Insecticide Bendiocarb by Bacillus thuringiensis in a Packed Biofilm Reactor. [Link]

-

Iowa State University Digital Repository. Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. [Link]

-

University of Hertfordshire. Bendiocarb (Ref: NC 6897) - AERU. [Link]

-

Semantic Scholar. Biodegradation of the Insecticide Bendiocarb by Bacillus thuringiensis in a Packed Biofilm Reactor. [Link]

-

Semantic Scholar. Development of Green Method for Trace Determination of Bendiocarb in Real Samples Using Emerson Reaction. [Link]

-

ResearchGate. An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. [Link]

-

J-STAGE. Decomposition of Pesticides by Soil Microorganisms. [Link]

-

Scribd. Bendiocarb Biodegradation by Bacillus thuringiensis. [Link]

-

IOPscience. Spectrophotometric determination of bendiocarb after synthesis a new colored compound with a para-amino phenol in environmental water samples. [Link]

-

Baghdad Science Journal. Development of Green Method for Trace Determination of Bendiocarb in Real Samples Using Emerson. [Link]

-

AENSI Publisher. Validation of Analytical Method for Determination of 203 Pesticide Residues in Soil by GC-MSMS. [Link]

-

MDPI. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. [Link]

-

PubMed. Factors influencing degradation of pesticides in soil. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bendiocarb | C11H13NO4 | CID 2314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bendiocarb (Ref: NC 6897) [sitem.herts.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. jircas.go.jp [jircas.go.jp]

- 7. Biodegradation of the Insecticide Bendiocarb by Bacillus thuringiensis in a Packed Biofilm Reactor | Semantic Scholar [semanticscholar.org]

- 8. DSpace [dr.lib.iastate.edu]

- 9. Factors influencing degradation of pesticides in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scribd.com [scribd.com]

- 12. aensiweb.com [aensiweb.com]

Bendiocarb Phenol: A Toxicological Deep Dive into its Profile in Non-Target Organisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bendiocarb, a carbamate insecticide, has seen widespread use in agriculture and public health for its efficacy against a broad spectrum of insect pests. Its primary mode of action is the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and vertebrates.[1][2] While effective, the application of bendiocarb raises environmental concerns due to its potential impact on non-target organisms. A significant aspect of its environmental fate is its degradation to various metabolites, with a key product being bendiocarb phenol (2,2-dimethyl-1,3-benzodioxol-4-ol), also known as NC 7312.[3] This technical guide provides a comprehensive toxicological profile of bendiocarb and its principal metabolite, this compound, in non-target organisms, offering insights for researchers, scientists, and drug development professionals engaged in environmental risk assessment.

Toxicokinetics and Environmental Fate: The Journey from Bendiocarb to its Phenol Metabolite

Bendiocarb is subject to degradation in the environment through processes like hydrolysis. The rate of this breakdown is pH-dependent, being more rapid in alkaline conditions.[3] The primary hydrolysis product is this compound (2,2-dimethyl-1,3-benzodioxol-4-ol), along with methylamine and carbon dioxide.[3]

Figure 1: Hydrolysis of Bendiocarb to this compound.

The environmental persistence of bendiocarb is relatively low, with a reported half-life in soil ranging from less than a week to four weeks, depending on the soil type. While bendiocarb itself has been detected in surface and groundwater, its rapid degradation suggests that its metabolites, including this compound, may also be present in these environmental compartments.[4][5]

Acute Toxicity Profile of Bendiocarb in Non-Target Organisms

The acute toxicity of the parent compound, bendiocarb, has been evaluated in a variety of non-target species. The primary mechanism of this acute toxicity is the inhibition of acetylcholinesterase, leading to the accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of the nervous system.[2]

Table 1: Acute Toxicity of Bendiocarb in Vertebrate Species

| Organism Category | Species | Endpoint | Value | Units | Reference(s) |

| Avian | Mallard Duck (Anas platyrhynchos) | LD50 | 3.1 | mg/kg | |

| Bobwhite Quail (Colinus virginianus) | LD50 | 19 | mg/kg | ||

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 1.55 | mg/L |

Table 2: Acute Toxicity of Bendiocarb in Invertebrate Species

| Organism Category | Species | Endpoint | Value | Units | Reference(s) |

| Aquatic Invertebrates | Daphnia magna | 48-hr EC50 | 0.16 | mg/L | [2] |

| Terrestrial Invertebrates | Earthworm (Eisenia fetida) | 14-day LC50 | >1000 | mg/kg soil | [6] |

| Insects | Honeybee (Apis mellifera) | Oral LD50 | 0.0001 | mg/bee |

The Knowledge Gap: Toxicological Profile of this compound

A significant challenge in assessing the full environmental impact of bendiocarb lies in the limited toxicological data available for its primary metabolite, this compound (NC 7312). While its presence as a degradation product is established, comprehensive studies detailing its acute and chronic toxicity to a range of non-target organisms are scarce.

Structure-Activity Relationship (SAR) Considerations

In the absence of direct toxicity data, a qualitative assessment can be approached through structure-activity relationships. This compound is a substituted phenol with a benzodioxole moiety.

-

Phenolic Compounds: Phenols, as a class of compounds, are known to exhibit toxicity to aquatic organisms.[7][8] Their toxicity is often correlated with their hydrophobicity (log Kow), with more hydrophobic phenols generally exhibiting higher toxicity.[9] The mode of action for phenolic compounds can be diverse and may include non-specific narcosis, disruption of cell membranes, and uncoupling of oxidative phosphorylation.[7]

-

Benzodioxole Derivatives: The benzodioxole group is of interest as it is known to inhibit cytochrome P450 monooxygenases in some organisms.[10] This inhibition can have complex effects, potentially altering the metabolism and toxicity of other xenobiotics.

Given these structural features, it is plausible that this compound could exert its own toxic effects, potentially through mechanisms different from the acetylcholinesterase inhibition of the parent compound. However, without empirical data, this remains a hypothesis. The lack of specific toxicity data for this compound represents a critical data gap in the environmental risk assessment of bendiocarb.

Sublethal Effects of Bendiocarb on Non-Target Organisms

Beyond acute lethality, sublethal concentrations of bendiocarb can induce a range of adverse effects on the physiology, development, and behavior of non-target organisms.

-

Fish: Studies on zebrafish (Danio rerio) embryos exposed to sublethal concentrations of bendiocarb have revealed a range of developmental abnormalities, including reduced body and notochord length, and altered heart rate.[11][12] These studies also indicated the induction of oxidative stress.[11]

-

Earthworms: Carbamate insecticides, including those structurally similar to bendiocarb, have been shown to affect the behavior and reproductive profiles of earthworms.[13][14][15] Observed effects include altered locomotion, reduced cocoon production, and abnormalities in sperm morphology.[13]

-

Birds: While one study concluded that bendiocarb possesses no significant teratogenic potential in the avian embryo at the tested doses, it did note a statistically significant reduction in body weight at higher concentrations.[16][17]

These sublethal effects highlight the potential for bendiocarb to impact the fitness and long-term survival of non-target populations even at concentrations that are not immediately lethal.

Experimental Protocols for Acute Toxicity Assessment

Standardized testing protocols are essential for generating reliable and comparable ecotoxicological data. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Sources

- 1. Bioactive Properties of Marine Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phd.mater.uni-mate.hu [phd.mater.uni-mate.hu]

- 3. Bendiocarb | C11H13NO4 | CID 2314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Sublethal biochemical, behavioral, and physiological toxicity of extremely low dose of bendiocarb insecticide in Periplaneta americana (Blattodea: Blattidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ecotoxicity of phenol and cresols to aquatic organisms: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Predicting the toxicity of substituted phenols to aquatic species and its changes in the stream and effluent waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The relationship between the metabolism and toxicity of benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Carbaryl-induced behavioural and reproductive abnormalities in the earthworm Metaphire posthuma: a sensitive model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Locomotion (behavioural) test in the terrestrial oligochaetes Eisenia exposed to carbamate model substance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of chlorpyrifos and carbofuran on morphology, behavior and acetylcholinesterase activity of earthworm (Eisenia fetida) | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]

- 15. researchgate.net [researchgate.net]

- 16. rep.up.krakow.pl [rep.up.krakow.pl]

- 17. researchgate.net [researchgate.net]

A Deep Dive into the Physicochemical Properties of Bendiocarb and its Phenol Metabolite: A Technical Guide

Introduction

In the landscape of pharmaceutical development and environmental science, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics govern a substance's behavior in biological and environmental systems, influencing its absorption, distribution, metabolism, excretion (ADME), and toxicity, as well as its environmental fate and potential for bioaccumulation. This guide provides an in-depth technical examination of two critical parameters—water solubility and the octanol-water partition coefficient (Kow)—for the carbamate insecticide bendiocarb and its principal metabolite, bendiocarb phenol (also known as NC 7312).

This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles and methodologies behind their determination. By exploring the causality of experimental choices and grounding the information in authoritative standards, this guide aims to be a trusted resource for laboratory and research applications.

The Significance of Water Solubility and Lipophilicity

Water solubility, the maximum concentration of a substance that can dissolve in water at a given temperature, is a fundamental determinant of a chemical's interaction with the aqueous environments of living organisms and the broader ecosystem. Poor aqueous solubility can be a major hurdle in drug development, limiting bioavailability and formulation options. In an environmental context, it affects a compound's mobility in soil and its potential to contaminate groundwater[1][2][3].

The octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow or log P), is the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium[4]. This parameter serves as a crucial surrogate for understanding a compound's lipophilicity or hydrophobicity. A high log Kow value indicates a greater affinity for lipid-like environments, suggesting a higher potential for absorption through biological membranes, bioaccumulation in fatty tissues, and partitioning into soil organic matter[4][5]. Conversely, a low log Kow value signifies hydrophilicity. For pharmaceuticals, a balanced log Kow is often sought to ensure adequate membrane permeability and aqueous solubility.

Bendiocarb's efficacy as an insecticide and its toxicological profile are intrinsically linked to these properties. Upon entering an organism or the environment, bendiocarb undergoes hydrolysis to form this compound (2,2-dimethyl-1,3-benzodioxol-4-ol)[3][6][7]. Understanding the distinct solubility and partitioning characteristics of both the parent compound and its metabolite is therefore essential for a complete risk assessment and for predicting their behavior.

Physicochemical Data Summary

The following tables summarize the available quantitative data for the water solubility and octanol-water partition coefficient of bendiocarb and its primary metabolite, this compound. It is important to note the variability in reported values, which can stem from differences in experimental conditions such as temperature and pH.

Table 1: Water Solubility of Bendiocarb and this compound

| Compound | Water Solubility (mg/L) | Temperature (°C) | pH | Source(s) |

| Bendiocarb | 40 | 20 | Not Specified | [2] |

| 260 | 25 | Not Specified | [6] | |

| This compound (NC 7312) | 20,000 (20 g/L) | 25 | Not Specified | [7] |

Table 2: Octanol-Water Partition Coefficient (Kow) of Bendiocarb and this compound

| Compound | log Kow | Method | Source(s) |

| Bendiocarb | 1.7 | Experimental | [6][8] |

| This compound (NC 7312) | 1.8 | Computed (XLogP3) | [9] |

Experimental Determination of Physicochemical Properties

The determination of water solubility and the octanol-water partition coefficient is guided by standardized protocols to ensure reproducibility and comparability of data. The Organisation for Economic Co-operation and Development (OECD) provides widely accepted guidelines for the testing of chemicals.

Water Solubility Determination (OECD Guideline 105)

The choice of method for determining water solubility primarily depends on the expected solubility of the substance. OECD Guideline 105 outlines two principal methods: the Flask Shaking Method and the Column Elution Method[10][11][12][13].

Causality Behind Method Selection:

-

Flask Shaking Method: This method is suitable for substances with a solubility of greater than 10⁻² g/L. Its principle is straightforward: achieving a saturated solution by mechanical agitation and then measuring the concentration of the dissolved substance. This direct approach is robust for moderately soluble compounds like bendiocarb and its phenol metabolite.

-

Column Elution Method: For poorly soluble substances (solubility < 10⁻² g/L), the flask method can be inaccurate due to the difficulty in preparing and analyzing a truly saturated solution. The column elution method provides a more controlled way to achieve saturation by passing water through a column packed with the test substance on an inert support.

This protocol is a generalized representation based on the principles of OECD Guideline 105.

Step 1: Preliminary Test

-

Rationale: To estimate the approximate solubility and the time required to reach equilibrium. This avoids using excessive amounts of the test substance and ensures the main test is run for a sufficient duration.

-

Procedure:

-

Add an estimated amount of the test substance (e.g., 100 mg) to a flask containing a known volume of distilled water (e.g., 10 mL).

-

Agitate the flask at a constant, controlled temperature (e.g., 25°C).

-

Periodically, stop agitation, allow undissolved material to settle, and analyze the concentration of the substance in the aqueous phase using a suitable analytical method (e.g., HPLC-UV).

-

Equilibrium is considered reached when consecutive measurements are consistent.

-

Step 2: Main Test

-

Rationale: To obtain precise and accurate solubility data under controlled equilibrium conditions.

-

Procedure:

-

Prepare at least three flasks. Add an amount of the test substance in excess of its estimated solubility to a known volume of distilled water in each flask.

-

Seal the flasks and place them in a constant temperature bath on a mechanical shaker. Agitate for a period determined in the preliminary test (typically 24-48 hours).

-

After agitation, cease shaking and allow the flasks to stand in the constant temperature bath for at least 24 hours to permit the separation of phases.

-

Carefully withdraw an aliquot from the clear aqueous phase, ensuring no undissolved particles are included. Centrifugation may be required to aid separation.

-

Determine the concentration of the dissolved substance in each sample using a validated analytical method.

-

The water solubility is reported as the mean of the determinations from the different flasks.

-

Caption: Workflow for Water Solubility Determination via Flask Shaking Method.

Octanol-Water Partition Coefficient Determination

Similar to water solubility, the method for determining log Kow depends on the expected value. The most common methods are the Shake Flask Method (OECD Guideline 107) and the High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117)[4][5][14][15][16][17][18].

Causality Behind Method Selection:

-

Shake Flask Method (OECD 107): This is the classical and most direct method, suitable for log Kow values between -2 and 4 (and occasionally up to 5)[4][16]. It involves directly measuring the concentration of the solute in both the octanol and water phases after equilibration. This method is appropriate for bendiocarb. However, for highly lipophilic or hydrophilic compounds, accurately measuring the concentration in the minor phase can be challenging. The formation of emulsions can also complicate phase separation[4].

-

HPLC Method (OECD 117): This is an indirect method where the log Kow is estimated based on the retention time of the compound on a reverse-phase HPLC column[14][15][17][18]. It is faster than the shake-flask method and suitable for a wider range of log Kow values (typically 0 to 6). The principle is that the retention of a solute is proportional to its partitioning between the non-polar stationary phase (e.g., C18) and the polar mobile phase. A calibration curve is generated using reference compounds with known log Kow values. This method is particularly useful for screening large numbers of compounds.

This protocol is a generalized representation based on the principles of OECD Guideline 107.

Step 1: Preparation of Solvents and Test Solution

-

Rationale: To ensure the two phases are mutually saturated before the introduction of the test substance, which reflects the true equilibrium state.

-

Procedure:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a separation period.

-

Prepare a stock solution of the test substance in n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate analytical measurement.

-

Step 2: Partitioning

-

Rationale: To allow the test substance to distribute between the two phases until equilibrium is reached.

-

Procedure:

-

In a suitable vessel (e.g., a centrifuge tube), combine a known volume of the pre-saturated n-octanol stock solution and a known volume of the pre-saturated water. Different volume ratios (e.g., 1:1, 2:1, 1:2 octanol:water) should be tested in triplicate.

-

Shake the vessels gently at a constant temperature (e.g., 25°C) until equilibrium is achieved (typically 5-15 minutes; vigorous shaking should be avoided to prevent emulsion formation).

-

Step 3: Phase Separation and Analysis

-

Rationale: To physically separate the two phases without cross-contamination for accurate concentration analysis.

-

Procedure:

-

Centrifuge the vessels to ensure a clear separation of the octanol and water layers.

-

Carefully withdraw an aliquot from each phase for analysis.

-

Determine the concentration of the test substance in both the n-octanol (Co) and water (Cw) phases using a suitable analytical method (e.g., HPLC-UV, GC-MS).

-

Step 4: Calculation

-

Rationale: To determine the partition coefficient from the measured concentrations.

-

Procedure:

-

Calculate the partition coefficient (Kow) for each replicate: Kow = Co / Cw.

-

Calculate the logarithm of Kow (log Kow).

-

The final log Kow is reported as the average of all determinations. The values should fall within a range of ± 0.3 log units.

-

Caption: Experimental Workflow for log Kow Determination by Shake Flask Method.

Conclusion

The water solubility and octanol-water partition coefficient are indispensable parameters in the scientific evaluation of chemical compounds. For bendiocarb, its moderate water solubility and log Kow of 1.7 indicate a compound with a balance of hydrophilic and lipophilic character, consistent with its mode of action and environmental behavior. Its primary metabolite, this compound, is significantly more water-soluble, which has important implications for its environmental mobility and excretion from biological systems. The computed log Kow for this compound suggests it is also moderately lipophilic.

The standardized methodologies detailed in this guide provide a framework for obtaining reliable and consistent data. A meticulous approach, grounded in the principles of the OECD guidelines, is essential for generating the high-quality data required by researchers, scientists, and drug development professionals to make informed decisions regarding a compound's safety, efficacy, and environmental impact.

References

-

Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Partition coefficient octanol/water. Pesticide Registration Toolkit. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Retrieved from [Link]

-

National Pesticide Information Center. (2002). Bendiocarb General Fact Sheet. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]

-

Public Health and Safety, Extranet Systems. (n.d.). WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES BENDIOCARB. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Bendiocarb (Ref: NC 6897). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]

-

University of Hertfordshire. (n.d.). 2,2-dimethyl-1,3-benzodioxol-4-ol (Ref: NC 7312). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bendiocarb. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]

-

Oregon State University. (1996). BENDIOCARB. EXTOXNET PIP. Retrieved from [Link]

-

Beyond Pesticides. (2001). Bendiocarb chemicalWATCH Factsheet. Retrieved from [Link]

-

INCHEM. (1982). Bendiocarb (Pesticide residues in food: 1982 evaluations). Retrieved from [Link]

Sources

- 1. npic.orst.edu [npic.orst.edu]

- 2. EXTOXNET PIP - BENDIOCARB [gulflink.health.mil]

- 3. beyondpesticides.org [beyondpesticides.org]

- 4. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 6. Bendiocarb | C11H13NO4 | CID 2314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 573. Bendiocarb (Pesticide residues in food: 1982 evaluations) [inchem.org]

- 8. Bendiocarb (Ref: NC 6897) [sitem.herts.ac.uk]

- 9. This compound | C9H10O3 | CID 62765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. filab.fr [filab.fr]

- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 14. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Bendiocarb Phenol in Water

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Bendiocarb phenol (2,2-dimethyl-1,3-benzodioxol-4-ol) in water samples. This compound is the primary degradation product of the carbamate insecticide Bendiocarb, and its presence in water is an indicator of environmental contamination. This protocol provides a comprehensive workflow, from sample preparation using Solid-Phase Extraction (SPE) to chromatographic analysis and method validation, designed for researchers, environmental scientists, and analytical chemists. The method is demonstrated to be selective, linear, accurate, and precise, making it suitable for routine environmental monitoring.

Introduction

Bendiocarb is a carbamate insecticide used for controlling a wide range of agricultural and public health pests.[1] Its mode of action involves the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[1] However, the extensive use of Bendiocarb raises environmental concerns due to its potential to contaminate water sources. In aqueous environments, particularly under alkaline conditions, Bendiocarb is susceptible to hydrolysis, leading to the formation of its primary metabolite, this compound.[2] Monitoring the levels of this compound is crucial for assessing water quality and the environmental fate of the parent compound.

High-Performance Liquid Chromatography (HPLC) is a well-established technique for the analysis of thermally labile compounds like carbamates and their metabolites.[1] Coupled with a UV detector, it offers a cost-effective and reliable analytical solution. This application note addresses the need for a standardized method for this compound quantification by providing a detailed protocol that includes an efficient sample clean-up and concentration step using Solid-Phase Extraction (SPE), followed by a validated reversed-phase HPLC-UV analysis. The methodology is grounded in established principles of analytical chemistry and adheres to international validation standards.

Principle of the Method

The analytical workflow for the quantification of this compound in water involves two main stages: sample preparation and instrumental analysis.

2.1. Solid-Phase Extraction (SPE)

Due to the typically low concentrations of this compound in environmental water samples, a pre-concentration step is necessary. This method employs SPE with a C18 sorbent. The principle of reversed-phase SPE is based on the partitioning of the analyte between a liquid sample (polar) and a solid sorbent (non-polar). This compound, being a moderately non-polar molecule, is retained on the hydrophobic C18 stationary phase while more polar matrix components, such as salts and humic acids, are washed away. The retained this compound is then eluted with a small volume of a non-polar organic solvent, achieving both purification and concentration of the analyte. The pH of the water sample is adjusted to be slightly acidic to ensure that the phenolic hydroxyl group is in its protonated form, maximizing its retention on the non-polar C18 sorbent.

2.2. HPLC-UV Analysis